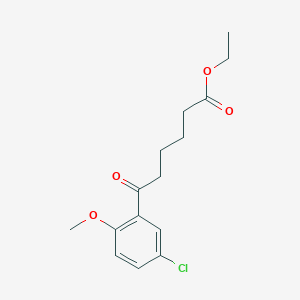

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO4/c1-3-20-15(18)7-5-4-6-13(17)12-10-11(16)8-9-14(12)19-2/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCOPIYSIIQHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249235 | |

| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-73-0 | |

| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation and Esterification

- The aromatic ring bearing the 5-chloro and 2-methoxy substituents is first subjected to Friedel-Crafts acylation using an acyl chloride or anhydride derivative of hexanoic acid.

- The reaction is catalyzed by Lewis acids such as aluminum chloride under controlled temperature conditions (typically 0–50°C) to avoid polyacylation.

- Subsequent esterification of the resulting keto acid intermediate with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) yields the ethyl ester.

Chlorination and Keto Group Introduction

- The chloro substituent on the aromatic ring is introduced either before or after the acylation step, commonly via electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide under mild conditions.

- The keto group at the 6-position is typically formed by oxidation of the corresponding alcohol or by direct acylation with a keto acid derivative.

Alternative Synthesis via Monoethyl Adipate and Bis(trichloromethyl) Carbonate

A notable synthetic route for related compounds such as ethyl 6-chloro-6-oxohexanoate involves the reaction of monoethyl adipate with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst (e.g., N,N-dimethylformamide or tetramethylguanidine) in organic solvents like toluene or ethyl acetate.

- Reaction conditions: 40–80°C for 4–8 hours.

- The molar ratio of monoethyl adipate to bis(trichloromethyl) carbonate ranges from 1:0.34 to 1:1.0.

- The catalyst loading is typically 0.01–0.20 equivalents.

- After reaction completion, solvent removal is performed under normal or reduced pressure.

- The product is purified by vacuum distillation at 17 mmHg and 128–130°C, yielding high purity (around 98.5–98.8%) and high yield (above 90%).

This method is advantageous due to its mild conditions, high yield, low waste generation, and operational safety.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 40–80°C | Optimal at 50–70°C for best yield |

| Reaction Time | 4–10 hours | Usually 6–8 hours for completion |

| Solvent | Toluene, ethyl acetate, chlorobenzene | Choice affects solubility and reaction rate |

| Catalyst | N,N-dimethylformamide, tetramethylguanidine | Organic amine catalysts enhance reaction |

| Molar Ratios (Monoethyl adipate : bis(trichloromethyl) carbonate) | 1 : 0.34–1.0 | Controls chlorination efficiency |

| Purification | Vacuum distillation at 17 mmHg, 128–130°C | Ensures high purity and recovery |

- The product purity is confirmed by ^1H NMR spectroscopy, showing characteristic signals such as quartet at δ 4.14 ppm (ethyl ester CH2), triplets at δ 2.93 and 2.33 ppm (methylene groups adjacent to keto and chloro substituents), multiplets at δ 1.67–1.78 ppm (methylene chain), and triplet at δ 1.24 ppm (ethyl ester CH3).

- Purity levels of 98.5–98.8% are routinely achieved.

- Additional confirmation by mass spectrometry and IR spectroscopy supports the presence of ester, keto, chloro, and methoxy functional groups.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Friedel-Crafts Acylation | Aromatic compound + acyl chloride, AlCl3, 0–50°C | Introduction of ketohexanoate moiety |

| Esterification | Keto acid + ethanol, acid catalyst, reflux | Formation of ethyl ester |

| Aromatic Chlorination | Cl2 or N-chlorosuccinimide, mild conditions | Introduction of chloro substituent |

| Alternative Synthesis | Monoethyl adipate + bis(trichloromethyl) carbonate, organic amine catalyst, 40–80°C, 4–8 h | Direct synthesis of chloro-keto ester |

| Purification | Vacuum distillation, 17 mmHg, 128–130°C | High purity and yield |

- The bis(trichloromethyl) carbonate method offers a safer and more efficient alternative to traditional chlorination methods using thionyl chloride, reducing hazardous by-products and improving operational safety.

- Reaction parameters such as temperature, catalyst loading, and solvent choice critically influence yield and purity.

- The compound serves as a valuable intermediate for further functionalization in pharmaceutical synthesis, especially where selective substitution on the aromatic ring and keto group manipulation are required.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.

Major Products

Oxidation: The major products are carboxylic acids or ketones.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are derivatives with different substituents on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups enable it to participate in a range of chemical reactions, including:

- Condensation Reactions : It can be used to form more complex molecules through condensation with other carbonyl compounds.

- Reduction Reactions : The keto group can be selectively reduced to alcohols, which are crucial in synthesizing chiral drugs .

- Substitution Reactions : The chloro group allows for nucleophilic substitutions, facilitating the introduction of different functional groups into the molecule.

Pharmaceutical Applications

The compound is explored for its potential therapeutic effects, particularly due to the presence of the chloro and methoxy groups, which may enhance its biological activity. Some notable applications include:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may exhibit similar effects .

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their ability to reduce inflammation, making this compound a candidate for further research in inflammatory diseases .

- Precursor for Drug Development : Its role as a precursor in synthesizing drugs targeting metabolic disorders has been highlighted, indicating its significance in pharmaceutical chemistry .

Case Study 1: Synthesis of Chiral Alcohols

A study demonstrated the use of this compound as a substrate in biocatalytic processes to synthesize chiral alcohols. The reaction involved microbial reduction using specific strains that yielded high enantiomeric excesses (e.e.) of desired products . This showcases the compound's utility in producing chiral intermediates essential for pharmaceuticals.

Case Study 2: Interaction Studies

Research focusing on the interaction of this compound with nucleophiles indicated favorable reactivity due to its electrophilic nature at the carbonyl carbon. Such studies are crucial for understanding how this compound can be effectively utilized in synthetic pathways and its potential effects on biological systems.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl Hexanoate | Simple ester without chlorine or keto groups | Commonly used as a flavoring agent |

| Ethyl 6-Oxohexanoate | Contains only a keto group | Used as an intermediate in various syntheses |

| Ethyl 6-Chlorohexanoate | Contains a chloro group but lacks the keto function | Used in agrochemical formulations |

| This compound | Contains additional aromatic functionality | Potentially exhibits unique biological activity |

This table highlights how this compound stands out due to its combination of chloro and keto functionalities, enhancing its reactivity compared to other similar compounds .

Wirkmechanismus

The mechanism of action of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 6-(5-chloro-2-hydroxyphenyl)-6-oxohexanoate

- Ethyl 6-(5-chloro-2-methylphenyl)-6-oxohexanoate

- Ethyl 6-(5-chloro-2-ethoxyphenyl)-6-oxohexanoate

Uniqueness

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can also affect the compound’s solubility and stability, which are important factors in its applications.

Biologische Aktivität

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHClO

- Molecular Weight : Approximately 270.71 g/mol

- Functional Groups : Contains an ethyl ester, a hexanoate backbone, and a chloro-substituted methoxyphenyl moiety.

The presence of the chloro and methoxy groups is believed to enhance its interaction with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key aspects of its mechanism include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

- Receptor Interaction : It could also interact with various receptors, leading to alterations in cellular signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Preliminary data suggest that it can reduce inflammation markers in vitro, indicating its potential utility in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. For instance, it was found to induce apoptosis in MDA-MB-231 breast cancer cells through caspase activation .

- Pharmacological Assays : Interaction studies involving this compound have shown promising results regarding its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are essential for elucidating its pharmacological potential and understanding possible side effects when used therapeutically.

- Comparative Analysis : A comparison with structurally similar compounds revealed that this compound possesses enhanced biological activity due to the specific arrangement of its functional groups. This structural optimization is crucial for developing more effective therapeutic agents.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Refluxing in toluene or dichloromethane enhances ester formation . Optimization involves controlling temperature (e.g., 80–110°C) and stoichiometric ratios of the acid to ethanol. Side reactions, such as keto-group oxidation, can reduce yields; inert atmospheres (N₂/Ar) mitigate this .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for ester C=O stretch (~1730–1740 cm⁻¹), ketone C=O (~1680–1700 cm⁻¹), and aromatic C-Cl (~550–750 cm⁻¹) .

- NMR : ¹H NMR should show triplet δ 1.2–1.4 ppm (ester CH₃), quartet δ 4.1–4.3 ppm (ester CH₂), and aromatic protons in δ 6.8–7.5 ppm (substituted phenyl group). ¹³C NMR confirms carbonyl carbons (ester: ~170 ppm; ketone: ~205 ppm) .

Q. How does the chloro-methoxyphenyl substituent influence the compound’s reactivity compared to analogs lacking halogenation?

- Methodological Answer : The electron-withdrawing Cl group increases electrophilicity at the ketone, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents). Methoxy’s electron-donating effect stabilizes the aryl ring, reducing electrophilic substitution rates. Comparative studies with non-halogenated analogs (e.g., 2-methoxyphenyl derivatives) show slower hydrolysis kinetics .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s physicochemical properties and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and stability of the keto-enol tautomer.

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The chloro group’s hydrophobic surface area enhances binding to aromatic residues in active sites .

- QSAR Models : Correlate substituent effects (Cl, OMe) with bioactivity using descriptors like logP and topological polar surface area (TPSA) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or anticancer assays often arise from:

- Assay Conditions : Variations in cell lines (e.g., HepG2 vs. MCF-7) or incubation times. Validate using standardized protocols (e.g., CLSI guidelines).

- Solubility Issues : Use co-solvents (DMSO ≤1%) or nanoformulations to improve bioavailability.

- Metabolic Stability : Perform hepatic microsome studies to assess degradation pathways .

Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data refine structural insights?

- Methodological Answer : Crystallization is hindered by the compound’s flexible hexanoate chain. Use slow evaporation in polar aprotic solvents (e.g., acetone/hexane mixtures). SHELX software refines diffraction data to resolve torsional angles (e.g., C6-C1-C13-C7 dihedral angles) and confirm stereoelectronic effects of substituents .

Critical Analysis of Evidence

- Synthesis Contradictions : reports yields of 59–72% for analogous esters, suggesting solvent polarity and catalyst choice (H₂SO₄ vs. HCl) critically impact efficiency. Microwave-assisted synthesis (81% yield) offers a scalable alternative .

- Biological Activity : highlights antimicrobial potential but lacks dose-response data. Follow-up studies should include IC₅₀ determinations and toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.